molecular formula C6H13NO3 B13564935 Ethyl 4-amino-3-hydroxybutanoate

Ethyl 4-amino-3-hydroxybutanoate

Cat. No.: B13564935
M. Wt: 147.17 g/mol
InChI Key: HPMBWEVQPZMKJM-UHFFFAOYSA-N
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Description

Ethyl 4-amino-3-hydroxybutanoate is a chiral ester of significant interest in organic synthesis and pharmaceutical research. It is a beta-amino acid derivative that serves as a versatile precursor and key intermediate in the synthesis of various biologically active molecules. The compound exists in enantiomeric forms, including the (R)-enantiomer (CAS# 208103-39-3) and the (S)-enantiomer (CAS# 178899-15-5) , allowing researchers to access specific chiral scaffolds. Compounds within this chemical class, particularly chiral 3-hydroxybutanoate esters, are recognized as critical intermediates for the production of blockbuster pharmaceuticals, including cholesterol-lowering statins like atorvastatin (Lipitor) . Furthermore, related 4-amino-3-hydroxybutanoate structures are established as versatile precursors for pharmacologically valuable products such as L-carnitine and (R)-4-amino-3-hydroxybutyric acid (GABOB) . Researchers value this chemical for its application in asymmetric synthesis, where it acts as a building block for more complex, optically active targets. The molecular formula is C6H13NO3, with a molecular weight of 147.17 g/mol . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Safety Notice: This chemical is for research purposes only. It is not approved for human or animal consumption, diagnostic use, or any therapeutic application. All necessary safety data sheets (SDS) and handling instructions should be consulted prior to use.

Properties

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

ethyl 4-amino-3-hydroxybutanoate

InChI

InChI=1S/C6H13NO3/c1-2-10-6(9)3-5(8)4-7/h5,8H,2-4,7H2,1H3

InChI Key

HPMBWEVQPZMKJM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(CN)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-amino-3-hydroxybutanoate can be synthesized through several methods. One common approach involves the asymmetric reduction of ethyl 4-halo-3-oxobutanoate, which is prepared via the diketene route using either chlorine or bromine . The reaction conditions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride in an appropriate solvent like ethanol or tetrahydrofuran.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of biocatalysts. Enzymatic reduction using halohydrin dehalogenase, nitrilase, carbonyl reductase, and lipase has been reported to be effective in producing optically pure this compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-3-hydroxybutanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The amino group can be reduced to an amine using reducing agents such as sodium borohydride.

    Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions, forming new compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Ethyl 4-oxo-3-hydroxybutanoate.

    Reduction: this compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-amino-3-hydroxybutanoate is a chemical compound with several applications in scientific research. It has the molecular formula C6H13NO3C_6H_{13}NO_3 and a molecular weight of 147.17 g/mol . This compound is also known by other names such as this compound and is identified by the PubChem CID 412563 .

Scientific Research Applications

While the provided search results do not offer extensive details on specific applications of this compound, they do provide some context:

  • GABA Receptor Research: Substituted derivatives of 4-amino-3-hydroxy-butyric acid are relevant in the study of GABA receptors . Studies highlight the different stereochemical requirements for the hydroxy group in analogues at GABAA, GABAB, and GABAC receptors .
  • Synthesis of Chiral Compounds: Ethyl (R)-4-chloro-3-hydroxybutanoate, a related chiral compound, is useful in the synthesis of biologically and pharmacologically important materials .

Related Compounds and Synthesis

  • Ethyl (R)-4-chloro-3-hydroxybutanoate Synthesis : This compound can be synthesized from ethyl 4-chloroacetoacetate using recombinant Escherichia coli cells expressing a secondary alcohol dehydrogenase . A high yield can be achieved by catalyzing COBE (1000 mM) in 12 hours with E. coli CgCR cells in the presence of Ni2+Ni^{2+}(7 mM) and glucose (3.5 mM glucose/mM COBE) in an ethyl acetate-betaine/lactic acid-H system .
  • (R)-ethyl-4-cyano-3-hydroxybutyrate Synthesis : Novel processes for making (R)-ethyl-4-cyano-3-hydroxybutyrate involve using epichlorohydrin as a starting material, yielding a product with high chiral purity (more than 99% ee) . Methods for making 4-cyano-3-hydroxybutyric acid involve providing a 3-hydroxyglutaronitrile, a polypeptide having a nitrilase activity, and catalyzing the conversion to 4-cyano-3-hydroxybutyric acid .

Mechanism of Action

The mechanism of action of ethyl 4-amino-3-hydroxybutanoate involves its interaction with various molecular targets and pathways. The amino and hydroxy groups allow it to participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes critical structural and functional differences among related compounds:

Compound Name Substituent (Position) Key Functional Groups CAS Number
Ethyl 4-amino-3-hydroxybutanoate Amino (4), Hydroxy (3) -NH2, -OH Not available
Ethyl 4-chloro-3-hydroxybutanoate Chloro (4), Hydroxy (3) -Cl, -OH Not available
Ethyl 2-amino-4-hydroxybutanoate Amino (2), Hydroxy (4) -NH2, -OH 764724-38-1
Ethyl 3-hydroxybutanoate Hydroxy (3) -OH 56816-01-4

Key Observations :

  • Substituent Position: The amino group at position 4 (vs.
Ethyl 4-Chloro-3-Hydroxybutanoate (CHBE)
  • Method: Asymmetric reduction of ethyl 4-chloro-3-oxobutanoate (COBE) using yeast cells in Tris-HCl buffer.
  • Yield and Selectivity : 92% yield and 90% enantiomeric excess (ee) of (S)-CHBE under optimized conditions (high COBE concentration, pH 8.0, and anaerobic yeast cultures) .
  • Co-Substrates: Ethanol, isopropanol, or glucose enhance stereoselectivity or yield.
Ethyl 3-Hydroxybutanoate
  • Method : Yeast-mediated reduction of ethyl acetoacetate.
  • Selectivity : High enantioselectivity for the (S)-enantiomer, a common precursor in chiral synthesis .

Comparison with this compound: The amino group’s basicity and nucleophilicity likely necessitate protective group strategies during synthesis (e.g., Boc or Fmoc protection), unlike CHBE’s chloro substituent, which avoids such complications.

Q & A

Q. What are the optimal synthetic routes for Ethyl 4-amino-3-hydroxybutanoate, and how can reaction conditions be optimized to minimize by-products?

this compound can be synthesized via esterification of 4-amino-3-hydroxybutanoic acid with ethanol under acidic or enzymatic catalysis. Key considerations include:

  • Catalyst selection : Use of sodium hydroxide (NaOH) or sulfuric acid (H₂SO₄) as catalysts, with inert solvents like tetrahydrofuran (THF) to stabilize intermediates .
  • Temperature control : Maintain 60–80°C to balance reaction rate and by-product formation. Higher temperatures risk dehydration of the hydroxyl group.
  • Purification : Distillation or recrystallization improves yield purity. Monitor via thin-layer chromatography (TLC) or HPLC to confirm absence of unreacted starting materials .

Q. How can structural characterization of this compound be performed to confirm its regiochemistry and stereochemistry?

  • Spectroscopic analysis :
    • ¹H/¹³C NMR : Identify chemical shifts for the amino (~δ 1.5–2.5 ppm), hydroxyl (~δ 3.5–5.0 ppm), and ester carbonyl (~δ 170–175 ppm) groups .
    • IR spectroscopy : Confirm O–H (3200–3600 cm⁻¹) and C=O (1720–1750 cm⁻¹) stretches .
  • X-ray crystallography : Resolve stereochemistry at the 3-hydroxy and 4-amino positions, as seen in analogous esters like ethyl 5,6-dihydroxybenzofuran-3-carboxylate .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Enzyme inhibition : Test against acetylcholinesterase (AChE) or proteases using spectrophotometric assays (e.g., Ellman’s method for AChE) .
  • Cellular uptake : Radiolabel the compound (e.g., ¹⁴C) and measure accumulation in cell lines (e.g., HEK293) via liquid scintillation counting .

Advanced Research Questions

Q. How can contradictory data on this compound’s bioactivity across studies be resolved?

  • Method standardization : Use identical assay conditions (pH, temperature, cell lines) for cross-study comparisons.
  • Purity verification : Characterize batches via HPLC-MS to rule out impurities (e.g., residual solvents or degradation products) .
  • Structural analogs : Compare activity with derivatives (e.g., mthis compound) to isolate functional group contributions .

Q. What experimental designs are recommended for studying its metabolic stability and pharmacokinetics in vivo?

  • Animal models : Administer via oral gavage or IV injection in rodents, followed by plasma and tissue sampling at timed intervals.
  • Analytical methods : Use LC-MS/MS to quantify parent compound and metabolites (e.g., hydrolyzed 4-amino-3-hydroxybutanoic acid) .
  • Statistical rigor : Apply non-compartmental analysis (NCA) for AUC and half-life calculations, ensuring n ≥ 6 per group .

Q. How does the compound’s dual functionality (amino + hydroxyl groups) influence its reactivity in medicinal chemistry applications?

  • Protecting strategies : Temporarily block the amino group with Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) to selectively modify the hydroxyl group .
  • Conformational analysis : Molecular dynamics simulations can predict interactions with targets (e.g., binding to GABA receptors via hydrogen bonding) .

Data Analysis and Interpretation

Q. How should researchers statistically validate differences in bioactivity between this compound and its analogs?

  • Parametric tests : Use ANOVA with post-hoc Tukey tests for normally distributed data (verified via Shapiro-Wilk test).
  • Effect size reporting : Include Cohen’s d or Hedges’ g to quantify magnitude of differences .
  • Dose-response modeling : Fit data to Hill equations using software like GraphPad Prism to compare EC₅₀ values .

Q. What computational tools are effective for predicting its physicochemical properties?

  • Software :
    • ADMET Predictor™ : Estimates logP (lipophilicity), solubility, and blood-brain barrier permeability.
    • Gaussian 16 : Optimize geometry and calculate electrostatic potential surfaces for reactivity insights .

Safety and Handling

Q. What precautions are necessary when handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of ethanol vapors or acidic by-products .
  • Storage : Keep in amber glass vials at 4°C under nitrogen to prevent hydrolysis .

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